2-Nitro-N-phenylbenzenesulfonamide
Overview
Description
2-Nitro-N-phenylbenzenesulfonamide is a chemical compound with the molecular formula C12H10N2O4S . The molecule is twisted at the S—N bond, the C—N—S—C torsion angle being −72.83 (15)° . The dihedral angle between the benzene rings is 59.55 (7)° .
Molecular Structure Analysis
In the molecular structure of 2-Nitro-N-phenylbenzenesulfonamide, the conformation of the N—H bond in the –SO2—NH– fragment is syn to the ortho-nitro group in the sulfonylbenzene ring . The molecule is twisted at the S—N bond .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Nitro-N-phenylbenzenesulfonamide include a molecular weight of 278.29 g/mol . The compound has a topological polar surface area of 100 Ų . The exact mass and monoisotopic mass are 278.03612798 g/mol .Scientific Research Applications
Versatility in Preparation of Secondary Amines
2-Nitrobenzenesulfonamides, including 2-Nitro-N-phenylbenzenesulfonamide, are utilized for the smooth alkylation of primary amines, yielding N-alkylated sulfonamides. These compounds can then be converted into secondary amines, showcasing their versatility in amine synthesis (Fukuyama et al., 1995).
Conformational Studies and Structural Properties
Research has explored the conformational properties of 2-nitrobenzenesulfonamide (2-NBSA) in both gas and crystalline phases. Studies include examining its molecular structure and the impact of substituents like CH3 and NO2 on its conformational characteristics (Giricheva et al., 2011).
Chemoselective Aromatic Substitution
A novel route involving the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide to synthesize derivatives, such as N-(4-halo-2-nitrophenyl)benzenesulfonamide, demonstrates the compound's use in chemoselective aromatic substitution. This method shows high functional group compatibility and practicality (Xiao Yu et al., 2022).
Application in Synthesis of Benzothiadiazines and Benzimidazoles
2-Nitro-N-phenylbenzenesulfonamide is used in a tandem reduction, ammonolysis, condensation, and deamination reaction to synthesize benzothiadiazines and 1-(phenylsulfonyl)-1H-benzimidazoles. This method features good functional group tolerance and employs SnCl2/i-PrOH as the reaction reagent (Xiao Yu et al., 2022).
Computational Studies on Related Sulfonamide Molecules
Computational studies have been conducted on related sulfonamide molecules, providing insights into their structural and electronic properties. This research helps in understanding the molecular interactions and stability of these compounds (Murthy et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-nitro-N-phenylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-14(16)11-8-4-5-9-12(11)19(17,18)13-10-6-2-1-3-7-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPVALKIJBKOGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281898 | |
Record name | 2-Nitro-N-phenylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-N-phenylbenzenesulfonamide | |
CAS RN |
5454-97-7 | |
Record name | 5454-97-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23391 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitro-N-phenylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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